![molecular formula C20H13Cl2F3N2O2 B2697582 5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide CAS No. 339024-66-7](/img/structure/B2697582.png)

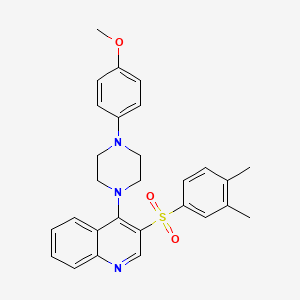

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the introduction of chloro and trifluoromethyl groups. One notable method for its preparation is the catalytic protodeboronation of pinacol boronic esters . This approach utilizes a radical mechanism and allows for the functionalization of alkyl boronic esters, leading to the formation of Compound X .

Molecular Structure Analysis

The molecular structure of Compound X consists of a pyridine ring with a carboxamide group attached at position 3. The chloro and trifluoromethyl substituents are strategically positioned, contributing to its unique properties. The crystal structure reveals the precise arrangement of atoms and bonds, which influences its reactivity and interactions with biological targets .

Chemical Reactions Analysis

Compound X can participate in various chemical reactions due to its functional groups. Notably, it undergoes anti-Markovnikov alkene hydromethylation when paired with a Matteson–CH₂–homologation. This transformation is valuable but not widely explored. Additionally, the compound has been applied in the formal total synthesis of other natural products, such as δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Hydrogen Bonding and Structural Analysis

Research on anticonvulsant enaminones has shown that hydrogen bonding plays a crucial role in their crystal structures, influencing their conformation and interactions. The study by Kubicki, Bassyouni, and Codding (2000) on the crystal structures of three anticonvulsant enaminones, including those with chlorophenyl groups, highlights the importance of hydrogen bonding in forming infinite chains of molecules and the impact of molecular conformation on their properties (Kubicki, Bassyouni, & Codding, 2000).

Chemical Reactivity and Compound Synthesis

The chemical reactivity of compounds bearing chlorophenyl and pyridine groups has been extensively studied. Kinoshita, Takeuchi, Kondoh, and Furukawa (1989) investigated the reactions of 3, 6-dimethyl [6-methyl-3-phenyl and 3-(4-chlorophenyl)-6-methyl]-1, 3-oxazine-2, 4(3H)-diones with amines, revealing diverse reaction products and highlighting the potential for synthesizing novel compounds (Kinoshita et al., 1989).

Inhibitors of Gene Expression

A study on N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, an inhibitor of NF-kappaB and AP-1 transcription factors, by Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, and Suto (2000) illustrates the compound's potential in regulating gene expression. This research may offer insights into the application of similar compounds in modulating biological pathways (Palanki et al., 2000).

Optical and Electronic Properties

The study of pyridine derivatives for their optical and electronic properties, as demonstrated by Zedan, El-Taweel, and El-Menyawy (2020), provides insights into the potential application of similar compounds in electronic devices and sensors. This research shows how structural modifications can influence the optical energy gaps and electronic characteristics of these compounds (Zedan, El-Taweel, & El-Menyawy, 2020).

Future Directions

properties

IUPAC Name |

5-chloro-1-[(4-chlorophenyl)methyl]-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2F3N2O2/c21-15-6-4-12(5-7-15)10-27-11-13(8-17(22)19(27)29)18(28)26-16-3-1-2-14(9-16)20(23,24)25/h1-9,11H,10H2,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUJGKAZKTVMMOS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CN(C(=O)C(=C2)Cl)CC3=CC=C(C=C3)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Methylpyrrolidin-3-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2697499.png)

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)

![Methyl 2-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B2697505.png)

![(E)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2697508.png)

![5-ethyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2697510.png)

![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2697513.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)

![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)

![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)

![N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2697520.png)

![Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2697522.png)